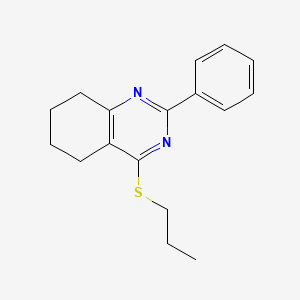
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of tetrahydroquinazoline derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline in lab experiments is its wide range of biological activities. It can be used to study various cellular processes and pathways, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are many potential future directions for the study of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's effects on specific cellular processes, such as cell cycle regulation and DNA repair. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Synthesis Methods
The synthesis of 2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline involves the condensation of 2-aminobenzophenone with propyl mercaptan in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-Phenyl-4-(propylthio)-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. It has also been shown to have neuroprotective and anti-inflammatory effects.
properties
IUPAC Name |
2-phenyl-4-propylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-12-20-17-14-10-6-7-11-15(14)18-16(19-17)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXZSTQIIDCLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


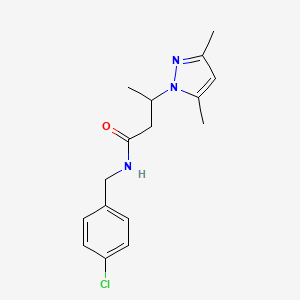
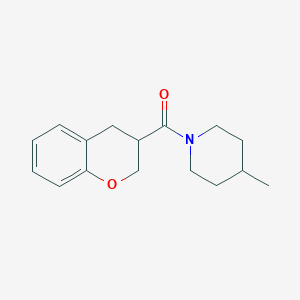
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
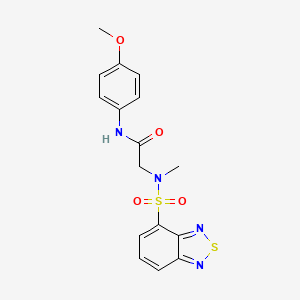
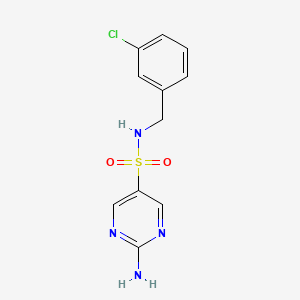

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)